Home > Products > Screening Compounds P117306 > [DAla4] Substance P (4-11)
[DAla4] Substance P (4-11) -

[DAla4] Substance P (4-11)

Catalog Number: EVT-15277399
CAS Number:
Molecular Formula: C44H65N11O10S
Molecular Weight: 940.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Mechanisms of [DAla4] Substance P (4-11) in Tachykinin Receptor Modulation

[DAla4] Substance P (4-11) is a C-terminal octapeptide analog of the endogenous neuropeptide Substance P (SP), with the amino acid sequence: D-Ala-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 [2] [5] [7]. This synthetic derivative exhibits modified interactions with neurokinin receptors (NK-R), particularly the NK1 receptor subtype, due to strategic structural alterations that enhance receptor selectivity and metabolic stability while modulating signaling dynamics.

Structural Determinants of NK1 Receptor Binding Affinity and Selectivity

The binding affinity of [DAla4] Substance P (4-11) to NK1 receptors is governed by its stereochemical compatibility with extracellular receptor domains. Native SP binds to NK1 via multitopic interactions involving the receptor's N-terminal (Nt) tail (residues 11–21) and extracellular loop II (ECLII; residues 170–193) [8]. The D-Ala4 substitution replaces the native L-proline at position 4 with a D-isomer alanine. This modification:

  • Reduces conformational flexibility in the peptide's N-terminal region, enhancing fit with the hydrophobic subpocket of ECLII (particularly near Met174 and Met181) [8].
  • Disrupts hydrogen bonding with the Nt domain but strengthens hydrophobic interactions with ECLII, shifting binding preference toward ECLII-dominated engagement [8].
  • Confers >10-fold selectivity for NK1 over NK2/NK3 receptors due to ECLII's divergent sequence across subtypes [5] [8].

Table 1: Structural Domains of NK1 Receptor Engaged by [DAla4] Substance P (4-11)

Receptor DomainCritical ResiduesInteraction TypeFunctional Consequence
N-terminal tailArg11, Lys14, Glu16ElectrostaticLow-affinity anchoring
ECLIIMet174, Phe176, Met181HydrophobicHigh-affinity stabilization
Transmembrane coreTyr287, His108NoneMinimal involvement

Competitive Inhibition Dynamics Against Native Substance P and Eledoisin Ligands

[DAla4] Substance P (4-11) acts as a competitive antagonist at NK1 receptors, inhibiting binding of both SP and eledoisin (a tachykinin analog). Key inhibitory dynamics include:

  • Sub-nanomolar displacement of 125I-SP (IC50 = 0.15 μM) versus micromolar displacement of 125I-eledoisin (IC50 = 0.5 μM) in rat brain cortex membranes [2] [7]. This 3.3-fold preference for SP binding sites arises from:
  • Higher sequence homology between SP(4-11) and native SP than eledoisin.
  • Eledoisin’s reliance on Nt domain interactions, which are weakened in the analog [8].
  • Non-competitive inhibition kinetics at high concentrations (>1 μM), suggesting allosteric modulation of receptor conformation (see Sec 1.3) [8] [10].

Table 2: Competitive Binding Profiles of [DAla4] Substance P (4-11)

LigandRadiolabeled TracerIC50 (μM)Binding Site Overlap
Substance P125I-Bolton Hunter-SP0.15Orthosteric (Nt + ECLII)
Eledoisin125I-Bolton Hunter-eledoisin0.50Partial (ECLII dominant)

Allosteric Modulation of Neurokinin Receptor Signaling Cascades

Beyond competitive antagonism, [DAla4] Substance P (4-11) exhibits allosteric properties that modulate NK1 receptor signaling:

  • Biased signaling induction: Stabilizes a receptor conformation favoring Gαi coupling over Gαq, attenuating phospholipase C (PLC)-driven IP3 accumulation while preserving β-arrestin recruitment [8] [10].
  • Receptor trafficking alteration: Reduces NK1 receptor ubiquitination and degradation observed under high-dose SP exposure. Instead, it promotes clathrin-mediated recycling, prolonging receptor resensitization [9].
  • Cross-receptor modulation: At high concentrations (>5 μM), it inhibits 125I-SP binding to NK2 receptors via negative cooperativity—a hallmark of allosteric regulators [10].

These effects align with the smaller size (MW = 940.12 g/mol) and increased lipophilicity (cLogP ≈ 2.9) of [DAla4] Substance P (4-11) compared to native SP, physicochemical traits associated with allosteric modulators in membrane-embedded receptors [10].

Table 3: Signaling Cascades Modulated by [DAla4] Substance P (4-11)

Signaling PathwayEffectProposed Mechanism
Gαq/PLCβ/IP3↓ 70–80%Competitive blockade + G-protein bias
β-arrestin/ERK↔ or ↑Stabilized receptor-β-arrestin complex
NF-κB transcription↓ 90%Suppressed SP-induced IκB degradation
cAMP accumulation↑ 2-fold (low dose)Unmasking of Gαs coupling

Resistance to Dipeptidyl Peptidase-4 (DPP4)-Mediated Enzymatic Degradation

The metabolic stability of [DAla4] Substance P (4-11) against proteases is critically enhanced by two structural features:

  • Truncation of N-terminal residues 1–3: Native SP is cleaved by DPP4 at the Arg1↓Pro2 bond. The 4–11 fragment lacks this site [9].
  • D-Ala4 substitution: D-amino acids resist hydrolysis by mammalian peptidases. DPP4 cannot process N-terminal D-Ala, extending plasma half-life 4-fold versus SP(4-11) [5] [9].

Table 4: Proteolytic Stability Profile

ProteaseCleavage Site in SPEffect on [DAla4] SP(4-11)Half-life Extension
Dipeptidyl peptidase-4 (DPP4)Arg1-Pro2Resistant (site absent + D-Ala4)
Angiotensin-converting enzymeGln6-Phe7, Phe7-Phe8Partial cleavage (retains 40% at 1 h)2.5×
Neutral endopeptidase (NEP)Multiple C-terminal sitesModerate cleavage (Gly9-Leu10)1.8×

This enzymatic resistance enables prolonged receptor occupancy, making it a valuable tool for studying sustained NK1 receptor modulation.

Table 5: Compound Summary

Property[DAla4] Substance P (4-11)
IUPAC Name(2R)-2-[[(2S)-1-[[(2S)-1-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-5-oxopentanoyl]amino]-1,5-dioxopentan-2-yl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylsulfanylpropanoyl]amino]-4-methylsulfanylbutanamide
CAS No.81381-50-2
SequenceD-Ala-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2
Molecular FormulaC44H65N11O10S
Molecular Weight940.12 g/mol
Key ModificationD-alanine substitution at Position 4 + N-terminal truncation

Properties

Product Name

[DAla4] Substance P (4-11)

IUPAC Name

(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2R)-2-aminopropanoyl]amino]pentanediamide

Molecular Formula

C44H65N11O10S

Molecular Weight

940.1 g/mol

InChI

InChI=1S/C44H65N11O10S/c1-25(2)21-32(43(64)51-29(38(48)59)19-20-66-4)50-37(58)24-49-40(61)33(22-27-11-7-5-8-12-27)54-44(65)34(23-28-13-9-6-10-14-28)55-42(63)31(16-18-36(47)57)53-41(62)30(15-17-35(46)56)52-39(60)26(3)45/h5-14,25-26,29-34H,15-24,45H2,1-4H3,(H2,46,56)(H2,47,57)(H2,48,59)(H,49,61)(H,50,58)(H,51,64)(H,52,60)(H,53,62)(H,54,65)(H,55,63)/t26-,29+,30+,31+,32+,33+,34+/m1/s1

InChI Key

UBTXIXKYOWTVEU-QVQAXNPISA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.